molecular formula C20H19ClF3N5O3 B12622392 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12622392
M. Wt: 469.8 g/mol
InChI Key: PKMRFDFSIUTNPS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a trifluoromethyl group, which is often associated with enhanced biological activity and metabolic stability .

Preparation Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with various reagents to form the desired product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the pyrido[2,3-d]pyrimidine core .

Industrial production methods often involve optimizing these reaction conditions to increase yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on opioid receptors to produce analgesic effects or inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting pharmacological properties .

Properties

Molecular Formula

C20H19ClF3N5O3

Molecular Weight

469.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19ClF3N5O3/c21-13-5-4-10(8-12(13)20(22,23)24)25-17(31)11-9-14(30)26-16-15(11)18(32)28-19(27-16)29-6-2-1-3-7-29/h4-5,8,11H,1-3,6-7,9H2,(H,25,31)(H2,26,27,28,30,32)

InChI Key

PKMRFDFSIUTNPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2

Origin of Product

United States

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